
(Z)-6-bromonicotinaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-bromonicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a bromine atom at the 6th position of the nicotinaldehyde structure. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-bromonicotinaldehyde oxime typically involves the condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-bromonicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-6-bromonicotinaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-6-bromonicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-bromonicotinaldehyde: Lacks the oxime group but shares the bromine substitution.
Nicotinaldehyde oxime: Similar structure without the bromine atom.
Other brominated oximes: Compounds with bromine substitution at different positions.
Uniqueness
(Z)-6-bromonicotinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
864266-28-4 |
|---|---|
Fórmula molecular |
C6H5BrN2O |
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
(NE)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-4,10H/b9-4+ |
Clave InChI |
IVSAHTRJJZZEPR-RUDMXATFSA-N |
SMILES isomérico |
C1=CC(=NC=C1/C=N/O)Br |
SMILES canónico |
C1=CC(=NC=C1C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


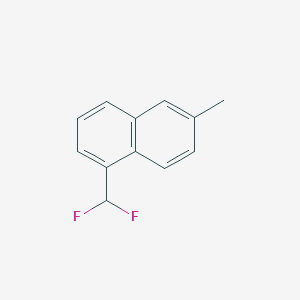
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
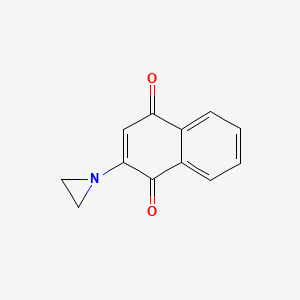
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)

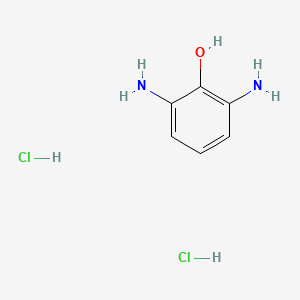
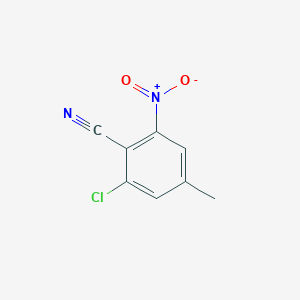



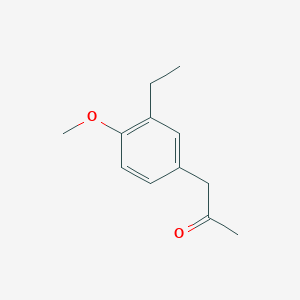
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
